molecular formula C22H28ClFO4 B030939 Clobetasol CAS No. 25122-41-2

Clobetasol

Cat. No.: B030939
CAS No.: 25122-41-2
M. Wt: 410.9 g/mol
InChI Key: FCSHDIVRCWTZOX-DVTGEIKXSA-N
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Description

Clobetasol propionate is a potent topical corticosteroid used to treat various skin conditions such as eczema, psoriasis, and dermatitis. It is known for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties . This compound propionate is applied to the skin in various forms, including creams, ointments, gels, and shampoos .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clobetasol propionate is synthesized starting from betamethasone. The synthesis involves several steps, including cyclic ester formation, hydrolysis, sulfonation, and chlorination . The final product is obtained through processes such as dissolution, filtration, concentration cooling, centrifugation, and drying .

Industrial Production Methods: In industrial settings, this compound propionate is produced by combining the active pharmaceutical ingredient with various excipients to form creams, ointments, and other topical formulations. The composition typically includes polyethylene glycol, caprylic capric triglyceride, oleoyl macrogolglycerides, carbitol, butylparaben, propylene glycol, and purified water .

Chemical Reactions Analysis

Types of Reactions: Clobetasol propionate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy in pharmaceutical formulations .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is this compound propionate itself, which is then formulated into various topical applications .

Scientific Research Applications

Psoriasis

Clobetasol is extensively used in the treatment of psoriasis, particularly in cases that are resistant to other therapies. A double-blind vehicle-controlled study demonstrated that this compound propionate 0.05% scalp application resulted in significant improvement in scalp psoriasis, with 81% of patients achieving at least 50% clearing after two weeks of treatment .

Table 1: Efficacy of this compound in Psoriasis Treatment

Study TypeThis compound FormulationPatient Response (%)Duration
Double-blind study0.05% scalp solution81% (≥50% clearing)2 weeks
In vivo studyNanoemulsionEnhanced efficacy5 days
Nanosponge hydrogelTopical formulationSignificant reductionVaries

Atopic Dermatitis

This compound is also effective in managing atopic dermatitis, particularly in severe cases where other treatments fail. Its anti-inflammatory properties help alleviate symptoms such as itching and redness .

Oral Lichen Planus

Recent meta-analyses have identified this compound as a first-line treatment for oral lichen planus (OLP), a chronic inflammatory condition characterized by painful lesions in the mouth. Studies indicate that topical this compound significantly reduces pain and inflammation associated with OLP, showcasing its versatility beyond dermatological applications .

Novel Formulations and Delivery Systems

Innovative formulations such as nanoemulsions and nanosponges have been developed to enhance the delivery and efficacy of this compound. These formulations improve skin penetration and reduce systemic absorption, thereby minimizing side effects while maintaining therapeutic effectiveness.

Table 2: Comparison of this compound Formulations

Formulation TypeAdvantagesDisadvantages
Traditional creamEasy applicationLimited penetration
NanoemulsionEnhanced penetrationRequires specialized preparation
Nanosponge hydrogelSustained releasePotential for irritation

Safety and Side Effects

Despite its efficacy, this compound can cause local side effects such as skin atrophy and hypothalamic-pituitary-adrenal axis suppression if used improperly or for extended periods . Patient education on proper usage is crucial to mitigate these risks.

Case Studies and Research Findings

Numerous studies have documented the successful application of this compound in various conditions:

  • Case Study: Scalp Psoriasis - A study involving 378 patients showed significant improvement with this compound propionate 0.05%, highlighting its safety profile alongside efficacy .
  • Research on Novel Delivery Systems - A study investigated a CP-loaded nanosponge hydrogel that demonstrated superior anti-psoriatic effects compared to conventional formulations, indicating potential for broader applications in dermatology .

Biological Activity

Clobetasol propionate is a highly potent topical corticosteroid widely used in dermatology for its anti-inflammatory and immunosuppressive properties. Its biological activity is primarily characterized by its ability to modulate immune responses, reduce inflammation, and promote skin healing. This article provides a detailed examination of the biological activities of this compound, supported by data tables, case studies, and research findings.

This compound acts by binding to the glucocorticoid receptor, leading to the modulation of gene expression involved in inflammatory processes. This interaction results in:

  • Inhibition of pro-inflammatory cytokines : this compound reduces the production of cytokines such as IL-1, IL-6, and TNF-α, which are critical in the inflammatory response.
  • Reduction of cell proliferation : It exhibits significant anti-proliferative effects on keratinocytes, which is beneficial in treating conditions like psoriasis .
  • Vasoconstriction : this compound induces vasoconstriction in dermal blood vessels, contributing to its anti-inflammatory effects .

Clinical Efficacy

This compound is primarily indicated for various dermatological conditions, including psoriasis, eczema, and dermatitis. Its efficacy has been demonstrated through numerous clinical studies.

Case Studies

  • Psoriasis Treatment : A study evaluated the efficacy of this compound propionate spray (0.05%) as an add-on therapy in patients with moderate to severe plaque psoriasis. Results showed significant improvement in the Psoriasis Area Severity Index (PASI) scores when combined with existing treatments .
  • Imiquimod-Induced Psoriasis Model : In an animal model using imiquimod (IMQ) to induce a psoriasis-like phenotype, this compound significantly reduced skin thickness and transepidermal water loss (TEWL) compared to controls. The treatment led to a notable decrease in scratching behavior and inflammation severity .

Data Tables

The following table summarizes key findings from recent studies regarding this compound's efficacy in treating inflammatory skin conditions:

Study ReferenceCondition TreatedTreatment DurationKey Findings
Zheng et al. Psoriasis12 weeksSignificant clinical resolution (RR = 1.61)
MDPI IMQ-induced psoriasis7 daysReduced TEWL by 61% compared to IMQ alone
SAGE Journals Various Inflammatory ConditionsVariesProfound anti-proliferative effects on cells

Safety and Side Effects

While this compound is effective, it is also associated with potential side effects, particularly with prolonged use. Common adverse effects include:

  • Skin atrophy
  • Striae
  • Telangiectasia
  • Systemic absorption leading to hypothalamic-pituitary-adrenal (HPA) axis suppression .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSHDIVRCWTZOX-DVTGEIKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048955
Record name Clobetasol
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Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clobetasol
Source Human Metabolome Database (HMDB)
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Solubility

1.42e-02 g/L
Record name Clobetasol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like other topical corticosteroids, clobetasol propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
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CAS No.

25122-41-2, 25122-46-7
Record name Clobetasol
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Record name Clobetasol
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Record name CLOBETASOL
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Record name Clobetasol
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Record name Clobetasol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195.5 - 197 °C
Record name Clobetasol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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